2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine
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Overview
Description
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine can be achieved through several methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like DMSO or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine has several scientific research applications:
Medicinal Chemistry: The oxadiazole ring is a known pharmacophore, and derivatives of this compound may exhibit biological activity, making it a candidate for drug development.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Material Science: Oxadiazole derivatives are used in the development of materials such as fluorescent dyes, OLEDs, and sensors.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
- 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine
Uniqueness
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine is unique due to the presence of both the oxadiazole ring and the oxolan-3-amine moiety. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H13N3O2 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine |
InChI |
InChI=1S/C9H13N3O2/c10-6-3-4-13-7(6)9-11-8(12-14-9)5-1-2-5/h5-7H,1-4,10H2 |
InChI Key |
YIASTJOJYNQZQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3C(CCO3)N |
Origin of Product |
United States |
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